

Voreloxin preclinical studies acute myeloid leukemia AML

Author: Smolecule Technical Support Team, Date: February 2026

Compound Focus: Voreloxin Hydrochloride

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Voreloxin Preclinical Profile and Efficacy

The table below summarizes the core findings from key preclinical studies on voreloxin for AML.

Aspect	Preclinical Findings
Mechanism of Action	First-in-class anticancer quinolone derivative; intercalates DNA and inhibits topoisomerase II, inducing site-selective, replication-dependent DNA double-strand breaks and apoptosis [1] [2] [3].
Key Differentiators	Not a substrate for P-glycoprotein (P-gp) efflux pump; active in anthracycline-resistant models; site-selective DNA damage (targets GC-rich regions); more limited tissue distribution suggests lower potential for off-target organ toxicity vs. anthracyclines [1] [4].
Single-Agent Cytotoxicity (In Vitro)	Demonstrated cytotoxic activity and inhibition of proliferation in human leukemia cell lines (HL-60, MV4-11, CCRF-CEM) [1].
In Vivo Efficacy Model	Mouse model of bone marrow ablation; voreloxin induced reversible bone marrow ablation with reductions in peripheral white blood cells and platelets, consistent with the AML treatment paradigm [1].

Aspect	Preclinical Findings
Combination with Cytarabine (In Vitro)	Voreloxin and cytarabine showed additive or synergistic activity in human leukemia cell lines (Combination Index (CI) analysis) [1].
Combination with Cytarabine (In Vivo)	The two drugs demonstrated supra-additive activity in a mouse model of bone marrow ablation [1].

Detailed Experimental Protocols

Here are the methodologies for the key experiments cited in the preclinical studies.

In Vitro Cell Viability and Combination Index (CI) Assay [1]

- **Cell Lines:** HL-60 (acute promyelocytic leukemia), MV4-11 (AML), CCRF-CEM (Acute lymphoblastic leukemia).
- **Culture Conditions:** Grown in RPMI-1640 + 10% fetal bovine serum (FBS) at 37°C in a humidified atmosphere of 5% CO₂.
- **Compound Preparation:**
 - **Voreloxin:** Dissolved in 0.17% methanesulfonic acid to make a 10 mM stock.
 - **Cytarabine:** Reconstituted in sterile water to make a 30 mM stock.
- **Assay Procedure:**
 - Cells were seeded in 96-well plates at 1×10^5 cells/well.
 - Serially diluted drugs, alone or in combination, were added.
 - Cell viability was assessed using the **CellTiter-Glo Luminescent Cell Viability Assay**.
 - IC₅₀ values were determined using non-linear regression of a sigmoidal dose-response curve.
- **Combination Index (CI) Analysis:**
 - CI was calculated according to the method of Zhao et al.
 - **Interpretation:** CI > 1.2 (antagonistic); CI = 0.85-1.2 (additive); CI < 0.85 (synergistic).

In Vivo Mouse Model of Bone Marrow Ablation [1]

- **Animals:** CD-1 female mice.
- **Dosing Regimen:**
 - **Voreloxin:** Administered intravenously (IV) at 10 or 20 mg/kg once on day zero and once on day four (q4d ×2).

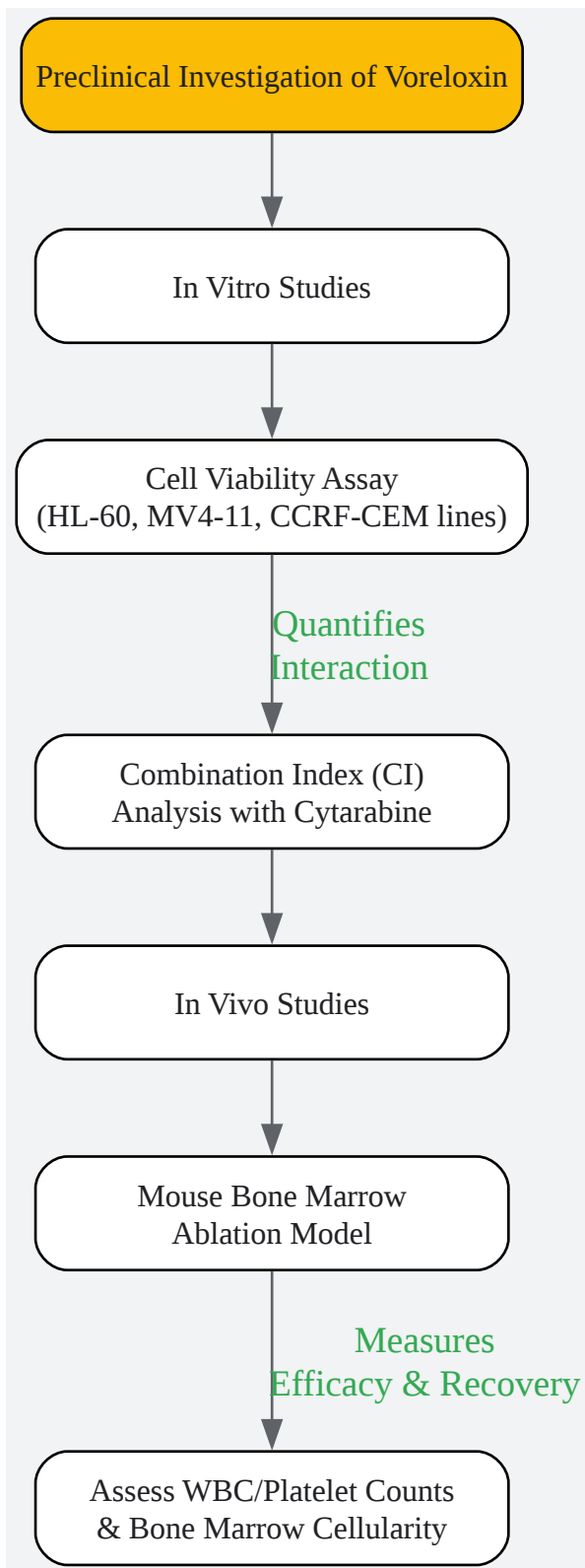
- **Cytarabine:** Administered subcutaneously (SC) at 20 or 60 mg/kg every 8 hours on day zero and day four (tid q4d ×2).
- **Analysis and Endpoints:**
 - **Peripheral Blood Counts:** White blood cell (WBC) and platelet counts were tracked over time (days 6, 8, 12) to assess marrow impact and recovery.
 - **Bone Marrow Histology:** Femurs were collected, fixed, decalcified, paraffin-embedded, and sectioned. Sections were stained with Hematoxylin and Eosin (H&E), and the percent cellularity of the bone marrow was determined.

Visualizing the Preclinical Workflow and Mechanism

The following diagrams, created with Graphviz, illustrate the logical flow of the preclinical studies and the drug's mechanism of action.

Diagram 1: Preclinical Study Workflow for Voreloxin in AML

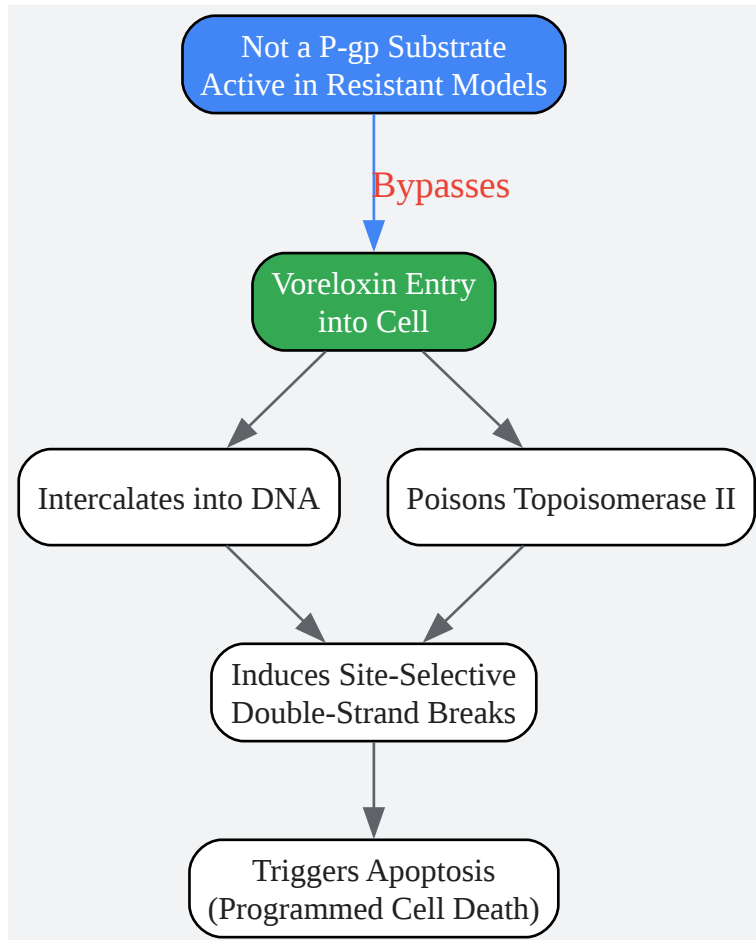
This diagram outlines the overall experimental design used to evaluate voreloxin's efficacy.



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Diagram 2: Mechanism of Action of Voreloxin

This diagram illustrates how voreloxin induces DNA damage and leads to cancer cell death.



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Conclusion and Translation to Clinical Research

The preclinical data robustly supported the clinical advancement of voreloxin. Key findings of **synergy with cytarabine** and activity in **P-gp resistant models** provided a strong rationale for its investigation in relapsed/refractory AML and elderly populations often ineligible for intensive therapy [1] [2]. These studies were foundational to the subsequent Phase 1 and 2 clinical trials which confirmed the drug's safety and preliminary efficacy in humans [3] [4] [5].

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To cite this document: Smolecule. [Voreloxin preclinical studies acute myeloid leukemia AML].

Smolecule, [2026]. [Online PDF]. Available at:

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